molecular formula C6H11NO B1396654 Hexahydro-2H-furo[2,3-C]pyrrole CAS No. 1214875-23-6

Hexahydro-2H-furo[2,3-C]pyrrole

Cat. No. B1396654
M. Wt: 113.16 g/mol
InChI Key: KUQSQOIIMSDGFF-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[2,3-C]pyrrole is a low molecular weight polar scaffold that is used in the construction of compound libraries for the search for new drugs .


Synthesis Analysis

An efficient, safe, and facile route has been disclosed to synthesize a library of novel aryl-furo pyridine derivatives in high yield from the three-component reaction of N -methyl-4-piperidinone, aromatic aldehydes, and 1- (2-oxo-2-arylethyl)pyridinium bromides at room temperature .


Molecular Structure Analysis

The molecular formula of Hexahydro-2H-furo[2,3-C]pyrrole is C6H11NO. The InChI code is 1S/C6H11NO/c1-2-8-6-4-7-3-5 (1)6/h5-7H,1-4H2 and the InChI key is KUQSQOIIMSDGFF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The resulting ylides underwent [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3,4-c] pyrrole in excellent yields .


Physical And Chemical Properties Analysis

The molecular weight of Hexahydro-2H-furo[2,3-C]pyrrole is 113.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. The exact mass is 113.084063974 g/mol and the monoisotopic mass is 113.084063974 g/mol .

Scientific Research Applications

Scaffold for Compound Libraries

Hexahydro-2H-thieno[2,3-c]pyrrole is identified as a low molecular weight polar scaffold. It is instrumental in constructing compound libraries for new drug searches. The synthesis of this scaffold and its derivatives employs [3 + 2] cycloaddition, demonstrating its potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of 2-Amino-C-glycosides

The preparation of 2-amino-C-glycosides using hexahydro-2H-furo[3,2-b]pyrrole systems involves a tandem hydrogen atom transfer–radical oxidation–nucleophilic cyclisation mechanism. This process employs hipervalent iodine oxidants, highlighting the chemical versatility of hexahydro-2H-furo[2,3-C]pyrrole systems (Francisco et al., 2007).

Reactivity with Hydrazine Hydrate and o-Phenylenediamine

2,3-Dihydro-1H-pyrrole-2,3-diones, closely related to hexahydro-2H-furo[2,3-C]pyrroles, react with hydrazine hydrate and o-phenylenediamine under various conditions. This reactivity leads to the formation of various derivatives, including pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives, showcasing the reactivity of similar bicyclic systems (Sarıpınar et al., 2007).

Generation of Tricyclic Frameworks

Hexahydro-2H-furo[2,3-C]pyrrole derivatives can undergo intramolecular Wittig reactions to form tricyclic frameworks. These frameworks, such as tetrahydrobenzo[c]furo[3,2-e]-azocines, demonstrate the compound's utility in synthesizing complex molecular structures (Yavari & Seyfi, 2012).

Antioxidant Activity in Coffee Volatiles

Pyrroles, which are structurally related to hexahydro-2H-furo[2,3-C]pyrroles, show significant antioxidant activity. In studies of coffee volatiles, pyrroles inhibited hexanal oxidation effectively, highlighting the potential of similar heterocyclic compounds as antioxidants (Yanagimoto et al., 2002).

Synthesis of Enantiopure Furo[2,3-b]pyrroles

Enantiopure furo[2,3-b]pyrroles, chemically similar to hexahydro-2H-furo[2,3-C]pyrroles, can be synthesized from Garcinia acid derivatives. This method adheres to Baldwin's rule and demonstrates the compound's utility in stereoselective organic synthesis (Nair & Ibnusaud, 2014).

Future Directions

Hexahydro-2H-furo[2,3-C]pyrrole is proposed as a low molecular weight polar scaffold to construct compound libraries used in the search for new drugs . The potential of the scaffold to generate libraries of 3D-shaped molecules has been demonstrated .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSQOIIMSDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709611
Record name Hexahydro-2H-furo[2,3-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-2H-furo[2,3-C]pyrrole

CAS RN

1214875-23-6
Record name Hexahydro-2H-furo[2,3-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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